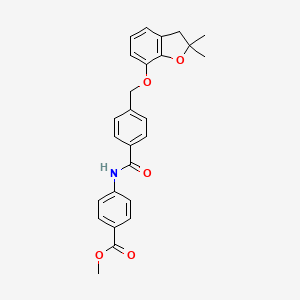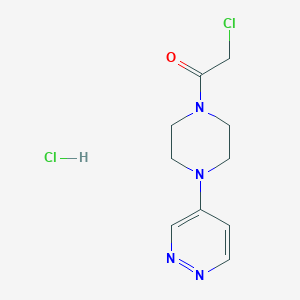![molecular formula C15H18ClNO4 B2794592 Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate CAS No. 103976-13-2](/img/structure/B2794592.png)
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is a chemical compound with the linear formula C14H15ClN2O6 . It has a molecular weight of 342.738 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H15ClN2O6 . The CAS Number is 103976-16-5 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. The compound has a molecular weight of 342.738 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate is a precursor in the multistage synthesis of several quinoline derivatives, which have notable biological activities like antiviral, immunosuppressive, anticancer, and photoprotector properties. A study detailed a rapid and efficient method for synthesizing a similar molecule, Diethyl 2-((4-nitroanilino)methylene)malonate, which is vital due to its role as a precursor in the synthesis of biologically active compounds (Valle et al., 2018).
Crystallography and Molecular Structure
The molecular structures and crystallography of derivatives of this compound have been investigated. For example, studies on Diethyl 2-[(2-hydroxyanilino)methylidene]malonate and Diethyl 2-[(4-hydroxyanilino)methylidene]malonate showed complex intramolecular and intermolecular hydrogen bonding, influencing their supramolecular architecture (Ilangovan et al., 2013).
Supramolecular Assembly
The supramolecular assembly formation of diethyl aryl amino methylene malonate derivatives has been studied, revealing insights into the molecular conformations and interactions in these compounds. This research is crucial for understanding the properties and applications of these derivatives (Shaik et al., 2019).
Polymerization Applications
This compound and its derivatives have been explored in polymerization applications. For instance, methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple was used as an initiator in the polymerization of methyl methacrylate, demonstrating its potential in industrial polymer production (Bıçak & Özeroğlu, 2001).
Ring-Opening Polymerization
In the field of ring-opening polymerization, novel aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate ligands have shown high efficiency and controllability. This highlights the compound's role in developing advanced polymer materials (Chang et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 2-[(4-chloro-2-methylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-13-7-6-11(16)8-10(13)3/h6-9,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNODRIGBGZMZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)Cl)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Methoxymethyl)oxazol-4-yl]methanol](/img/structure/B2794509.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2794511.png)

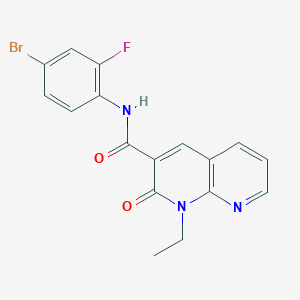
![N-(benzo[d]thiazol-5-yl)cyclohexanecarboxamide](/img/structure/B2794517.png)
![3-Furan-2-ylmethylene-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2794519.png)
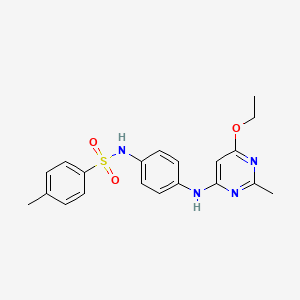
![2-(2-Chloro-6-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2794524.png)
![3-(2-Chlorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2794527.png)
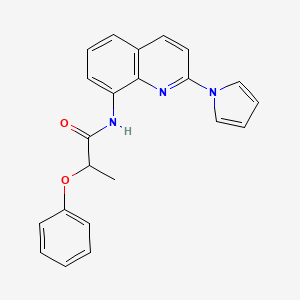
![5-fluoro-3-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2794530.png)
